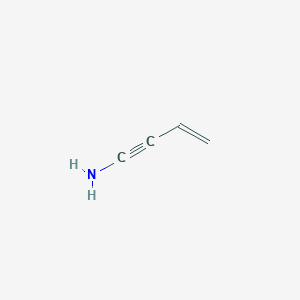

But-3-EN-1-YN-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

86043-40-5 |

|---|---|

Molecular Formula |

C4H5N |

Molecular Weight |

67.09 g/mol |

IUPAC Name |

but-3-en-1-yn-1-amine |

InChI |

InChI=1S/C4H5N/c1-2-3-4-5/h2H,1,5H2 |

InChI Key |

MFJOINFYCPHZPO-UHFFFAOYSA-N |

Canonical SMILES |

C=CC#CN |

Origin of Product |

United States |

Significance and Research Context of Bifunctional Enyne Amine Compounds

Bifunctional molecules, which possess two distinct functional groups, are of immense importance in organic synthesis. bowen.edu.ngwikipedia.org They serve as versatile synthons that can participate in a variety of chemical transformations to construct complex molecular architectures, often in fewer steps than would be required with monofunctional reagents. iupac.org The class of bifunctional enyne-amine compounds embodies this principle, merging the rich chemistry of conjugated enynes with the pivotal role of amines in synthesis and medicinal chemistry.

Conjugated enynes are highly valuable intermediates, known for their participation in a wide array of reactions including cycloadditions, transition-metal-catalyzed cross-couplings, and metathesis reactions. rsc.orgnoaa.gov The conjugated system of double and triple bonds allows for unique reactivity, such as 1,4-addition, and serves as a precursor to 1,3-dienes, which are themselves fundamental building blocks in reactions like the Diels-Alder cycloaddition. organic-chemistry.orglibretexts.org

The amine functional group is one of the most prevalent moieties in biologically active compounds and pharmaceuticals, imparting basicity and serving as a key site for molecular interactions. researchgate.net In synthesis, the amine is a versatile handle for constructing nitrogen-containing heterocycles like pyrrolidines, piperidines, and morpholines, which are common scaffolds in drug discovery. nih.govnih.gov

The combination of these two functionalities in a single molecule, as seen in the enyne-amine framework, creates a powerful synthetic tool. These compounds can act as bifunctional linkers or as substrates for tandem reactions where both functional groups participate to form complex cyclic and acyclic structures. nih.gov For instance, the related compound but-3-yn-1-amine (B154008) is used as a bifunctional linker in the Buchwald–Hartwig amination and for modifying polymers. This highlights the potential of such molecules to bridge different molecular fragments or introduce reactive handles for further functionalization. The enyne portion can undergo transformations like click chemistry or metathesis, while the amine can be used for amidation or the formation of imines, leading to the rapid assembly of diverse molecular libraries. nih.gov

Historical Perspectives and Evolution of Synthetic Approaches to Bifunctional Enyne Systems and Aminoalkynes

Classical Synthetic Routes to Enyne-Amines

Traditional methods for synthesizing enyne-amines often rely on well-established reactions, providing reliable, albeit sometimes lengthy, pathways to the target molecules.

Multi-Step Synthesis from Alkyne and Alkene Precursors with Amine Installation

The construction of the 1,3-enyne backbone is frequently achieved through the coupling of separate alkyne and alkene fragments. The most common and versatile of these methods is the palladium-catalyzed Sonogashira reaction, which couples a terminal alkyne with an alkenyl halide. nih.gov This C-C bond-forming reaction provides a direct route to the enyne core.

The amine functionality can be introduced at different stages of the synthesis:

Pre-functionalized Precursors : The synthesis can start with either an amino-alkyne or an amino-alkene, where the nitrogen group is already present on one of the coupling partners.

Post-functionalization : Alternatively, the enyne skeleton can be assembled first, followed by the introduction of the amine group. This might involve the conversion of another functional group (e.g., a halide or a hydroxyl group) on the enyne framework into an amine.

Other transition metal-catalyzed cross-coupling reactions are also employed to create the enyne structure from appropriate alkyne and alkene precursors. nih.govacs.org

Reductive Amination Strategies for Alkynylated Aldehydes or Ketones

Reductive amination is a powerful and widely used method for forming C-N bonds and synthesizing amines. researchgate.net This two-step process, often performed in a single pot, involves the initial reaction of a carbonyl compound with ammonia (B1221849) or a primary or secondary amine to form an imine or enamine intermediate. libretexts.org This intermediate is then reduced to the corresponding amine. libretexts.org

For the synthesis of but-3-en-1-yn-1-amine, an alkynylated aldehyde such as but-3-ynal (B1197866) would be the key starting material. The process would proceed as follows:

Imine Formation : But-3-ynal reacts with ammonia to form the corresponding imine.

Reduction : The resulting imine is then reduced to the target primary amine, this compound.

A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their selectivity in reducing the iminium ion in the presence of the starting carbonyl group. libretexts.org Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is also a viable reduction method. organic-chemistry.orgnih.gov Recent advancements have introduced efficient iron-based catalysts for this transformation. nih.gov

| Carbonyl Substrate | Amine Source | Reducing Agent/Catalyst | Product Type |

|---|---|---|---|

| Alkynylated Aldehyde | Ammonia | NaBH₃CN, H₂/Pd | Primary Enyne-Amine |

| Alkynylated Ketone | Primary Amine | NaBH(OAc)₃ | Secondary Enyne-Amine |

| Alkynylated Aldehyde | Secondary Amine | H₂/Iron Catalyst | Tertiary Enyne-Amine |

Transformations Involving Propargyl and Homoallylic Alcohols

Propargylic and homoallylic alcohols are versatile precursors for the synthesis of enynes and their derivatives. One classical approach involves the dehydration of propargylic alcohols to generate the 1,3-enyne system. nih.gov

To synthesize enyne-amines from these alcohols, the hydroxyl group must be converted into an amino group. This is typically achieved through a two-step sequence:

Activation of the Hydroxyl Group : The alcohol is first converted into a species with a better leaving group. This is commonly done by tosylation (reaction with p-toluenesulfonyl chloride) or mesylation to form a tosylate or mesylate ester.

Nucleophilic Substitution : The resulting tosylate or mesylate then undergoes a nucleophilic substitution reaction (S_N2) with an amine source, such as ammonia or a primary amine, to install the desired amino functionality.

Propargylic amines themselves are crucial intermediates in many synthetic routes. nih.govnih.gov

Advanced and Catalytic Synthesis Protocols

Modern synthetic chemistry has seen a shift towards more efficient and atom-economical catalytic methods. These advanced protocols often allow for the direct formation of complex molecules like enyne-amines with high selectivity and in fewer steps.

Transition Metal-Catalyzed Coupling Reactions for C-N and C-C Bond Formation

Transition metal catalysis is fundamental to the efficient synthesis of 1,3-enynes. nih.gov As mentioned, palladium-catalyzed reactions are mainstays for C-C bond formation. nih.gov However, catalysis also plays a crucial role in the direct formation of C-N bonds to create the amine functionality. Copper-catalyzed reactions, in particular, have emerged as powerful tools for this purpose. rsc.org

These catalytic systems offer advantages such as milder reaction conditions, higher functional group tolerance, and the ability to construct the target molecule in a more convergent fashion.

Copper catalysis is particularly effective for the synthesis of propargylic amines through multicomponent reactions. The copper-catalyzed Mannich reaction is a prominent example, which involves the condensation of a terminal alkyne, an aldehyde (often formaldehyde), and an amine (primary or secondary). researchgate.net

This three-component coupling provides a direct and atom-economical route to a wide variety of propargylic amines. organic-chemistry.org The reaction is typically catalyzed by a copper(I) salt, such as copper(I) iodide (CuI), and proceeds efficiently under mild conditions. researchgate.net

General Mannich Reaction: Terminal Alkyne + Formaldehyde + Secondary Amine --(CuI catalyst)--> Tertiary Propargylamine researchgate.net

Recent research has expanded the scope of copper-catalyzed reactions to include borylative aminomethylation, where an amine and a boron functional group are simultaneously introduced across a carbon-carbon multiple bond, yielding versatile γ-amino boronate products. rsc.org Copper catalysts have also been employed in oxidative Mannich-type reactions, further broadening the synthetic utility of these methods. researchgate.net

| Reaction Type | Key Reagents | Catalyst | Primary Product | Reference |

|---|---|---|---|---|

| Mannich Reaction | Terminal Alkyne, Formaldehyde, Amine | CuI | Propargylamine | researchgate.net |

| Coupling of Vinyl Iodides and Alkynes | Vinyl Iodide, Terminal Alkyne | [Cu(bipy)PPh₃Br] | 1,3-Enyne | organic-chemistry.org |

| Borylative Aminomethylation | N,O-acetal, Bis(pinacolato)diboron | Copper Catalyst | γ-Amino Boronate | rsc.org |

| One-Pot Enyne Synthesis | 2-Chloro-N-(quinolin-8-yl)acetamide, Terminal Alkyne | Copper Catalyst | (E)-1,3-Enyne | nih.gov |

Gold-Catalyzed C-N Bond Formations and Intramolecular Cyclizations

Gold catalysts have emerged as powerful tools for the formation of carbon-nitrogen bonds and for mediating intramolecular cyclizations in enyne systems. acs.org Gold(I) catalysts, in particular, exhibit strong carbophilicity, readily activating the alkyne moiety of an enyne substrate towards nucleophilic attack. beilstein-journals.org This property has been harnessed in hydroamination/cycloisomerization reactions of 1,6-enynes to produce cyclic amino derivatives. acs.org

A notable system involves the use of a PPh₃AuCl/AgSbF₆ catalyst, which efficiently promotes the reaction under mild conditions, typically at room temperature in solvents like THF or dioxane. acs.org The proposed mechanism involves the initial complexation of the cationic gold catalyst to the alkyne. This is followed by a stereoselective attack of the alkene onto the activated alkyne, forming a cyclopropyl (B3062369) gold-carbene intermediate. acs.orgnih.gov An external amine nucleophile then adds to this intermediate, leading to a vinylaurate species, which upon protodemetalation, completes the catalytic cycle and yields the desired cyclic amine product. acs.org This method has been successfully applied to various carbamates, such as ethyl, benzyl, and allyl carbamates, affording the corresponding protected cyclic amines in good to excellent yields. acs.org

| Catalyst System | Substrate Type | Product Type | Key Features |

| PPh₃AuCl/AgSbF₆ | Functionalized 1,6-enynes | Cyclic functionalized amines | Mild conditions, good to excellent yields, diastereoselective. acs.org |

| [(Ph₃PAu)₃O]BF₄ | 1,5-allenynes | Cross-conjugated trienes | Rearrangement reaction. beilstein-journals.org |

| Gold(I) catalysts | 3-alkoxy-1,5-enynes | Functionalized benzenes | 6-endo-dig cyclization. beilstein-journals.org |

Titanium-Magnesium Catalyzed Carbozincation in Enyne-Amine Systems

A bimetallic system comprising a titanium(IV) alkoxide and an alkylmagnesium derivative can catalyze the carbozincation of enynes. acs.org This methodology allows for the addition of an organozinc reagent across the alkyne of an enyne-amine substrate. The reaction of N-benzyl-N-(but-3-en-1-yl)hept-2-yn-1-amine with Et₂Zn in the presence of a Ti(O-iPr)₄-EtMgBr catalyst is a key example. acs.org This process facilitates the formation of functionalized pyrrolidine (B122466) derivatives through a carbocyclization pathway. acs.org

Ruthenium-Catalyzed Ring-Closing Metathesis for Conjugated Diene Derivatives

Ruthenium-catalyzed ring-closing metathesis (RCM) is a versatile and powerful strategy for the synthesis of cyclic compounds, including those containing conjugated diene systems derived from enyne-amines. nih.govorganic-chemistry.org The reaction utilizes ruthenium carbene complexes, such as the Grubbs catalysts, which are known for their tolerance of various functional groups. organic-chemistry.org

In the context of enyne-amine derivatives, RCM of ene-ynamides using a second-generation Grubbs catalyst can produce nitrogen-containing heterocycles with a dienamide moiety in high yields. researchgate.net This transformation proceeds through a bond reorganization between the alkene and alkyne functionalities within the same molecule. organic-chemistry.org The driving force for this reaction is often the formation of a thermodynamically stable conjugated 1,3-diene system. organic-chemistry.org These cyclic dienamides can then serve as valuable intermediates in further transformations, such as Diels-Alder reactions, to construct more complex polycyclic frameworks. researchgate.net

Computational studies on the RCM of enyne precursors to Taxol derivatives have highlighted the critical role of sterics in determining the reaction outcome. nih.gov The rigidity of the molecular skeleton being formed can make the transition states highly sensitive to steric hindrance, influencing whether an ene-ene or an ene-yne-ene cascade reaction occurs. nih.gov

| Catalyst | Substrate Type | Product Type | Key Features |

| Second-generation Grubbs' catalyst | Ene-ynamide | Nitrogen-containing heterocycles with dienamide moiety | High yields, produces substrates for Diels-Alder reactions. researchgate.net |

| Ruthenium carbene complexes | Ene-alkynyl amide | Cycloheptene derivative with a triene unit | Effective for conjugated ene-yne systems. nih.gov |

Palladium-Catalyzed Cross-Coupling Strategies with Enyne-Containing Scaffolds

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. youtube.comyoutube.com These reactions typically involve the coupling of an organohalide or triflate with an organometallic reagent in the presence of a palladium catalyst. youtube.com The catalytic cycle generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

For enyne-containing scaffolds, palladium catalysis can be employed in various ways. For instance, the CD-ring precursors of novel vitamin D receptor antagonists have been synthesized via a palladium-catalyzed coupling reaction as a key step. nih.gov While the provided search results focus more on the general mechanism and applications of palladium cross-coupling, it is a well-established tool for modifying complex scaffolds, including those containing enyne moieties. youtube.comyoutube.comyoutube.com The versatility of palladium catalysis allows for the introduction of a wide range of substituents onto the enyne framework, making it a crucial strategy for creating diverse analogs of this compound.

Indium-Mediated Diastereoselective Synthesis of Homoallylic and Homopropargylic Amines

Indium-mediated allylation is a valuable method for the diastereoselective synthesis of homoallylic and homopropargylic amines. rsc.org This reaction typically involves the coupling of an imine with an allylic or propargylic halide in the presence of indium metal. A study has shown that imines derived from N-glyoxyloylbornane-10,2-sultam react with allyl iodide in the presence of indium in DMF to afford the corresponding α-amino camphor (B46023) sultam derivatives with high diastereoselectivities, ranging from 86–90% de. rsc.org This approach provides a useful route to enantiomerically enriched α-amino acids.

More recently, a copper-catalyzed multicomponent coupling of imines, 1,3-enynes, and diborons has been developed for the efficient, enantio- and diastereoselective synthesis of complex, chiral homopropargyl amines. nih.gov This process demonstrates broad substrate scope and allows for the single-step preparation of functionalized homopropargyl amines bearing up to three contiguous stereocenters. nih.gov

One-Pot Reductive Functionalization of Amide Precursors

The reductive functionalization of amides offers a direct and efficient route to amines, including those with an enyne structure. nih.gov This approach avoids the pre-functionalization of substrates and can often be performed in a single pot. rsc.org One strategy involves the activation of a secondary amide with trifluoromethanesulfonic anhydride (B1165640), followed by partial reduction with a silane (B1218182) and subsequent single-electron transfer mediated by samarium diiodide to generate α-amino carbon radicals. rsc.org These radicals can then participate in coupling reactions.

Another powerful method utilizes iridium catalysis. For example, the reduction of tertiary amides using an IrCl(CO)(PPh₃)₂/TMDS system generates enamine intermediates in situ. nih.govnih.gov These enamines can then be trapped by various electrophiles. Specifically, subsequent alkynylation catalyzed by CuBr can lead to the formation of propargylic amines. nih.gov This one-pot sequence has been successfully applied to the synthesis of bioactive alkaloids. nih.gov The ability to directly convert readily available amides into complex amines makes this a highly valuable synthetic strategy. nih.govacs.org

| Reagent/Catalyst System | Amide Type | Key Intermediate | Product Type |

| Trifluoromethanesulfonic anhydride / Triethylsilane / SmI₂ | Secondary Amides | α-amino carbon radicals | Vicinal diamines and amino alcohols. rsc.org |

| IrCl(CO)(PPh₃)₂ / TMDS / CuBr | Tertiary Amides | Enamine | Propargylic amine. nih.gov |

Enantioselective Synthesis of Chiral Enyne-Amine Derivatives

The synthesis of chiral amines is of significant importance due to their prevalence in pharmaceuticals and biologically active compounds. nih.gov Several enantioselective methods have been developed to access chiral enyne-amine derivatives.

One prominent approach is the catalytic asymmetric hydrogenation of unsaturated precursors like imines and enamines. nih.gov This method often employs transition metal catalysts, such as iridium or rhodium, in combination with chiral phosphorus ligands. nih.gov

Biocatalysis offers another powerful avenue for enantioselective synthesis. Engineered variants of myoglobin (B1173299) have been shown to catalyze the asymmetric N-H carbene insertion of aromatic amines with diazo esters, providing access to chiral α-amino acid derivatives. rochester.edu By tuning the chiral environment of the enzyme's active site and optimizing the diazo reagent, high levels of enantioselectivity (up to 82% ee) can be achieved. rochester.edu

Furthermore, copper-catalyzed multicomponent reactions have proven effective for the enantio- and diastereoselective synthesis of chiral homopropargyl amines from imines, 1,3-enynes, and diborons. nih.gov This method allows for the construction of complex molecules with multiple stereocenters in a single step. Gold catalysis with chiral N-heterocyclic carbene ligands has also been utilized in the asymmetric cyclization of 1,6-enynes. dntb.gov.ua These diverse enantioselective strategies provide access to a wide array of optically active enyne-amine building blocks for further synthetic applications.

Reactivity and Mechanistic Investigations of But 3 En 1 Yn 1 Amine

Reaction Pathways Involving the Amine Functionality

The primary amine group in but-3-en-1-yn-1-amine is a key site for nucleophilic reactions. The lone pair of electrons on the nitrogen atom allows it to readily attack electrophilic centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

Nucleophilic Additions and Substitutions with Electrophiles

Amines are well-established nucleophiles that react with a variety of electrophiles. byjus.com In the case of this compound, the primary amine can participate in nucleophilic addition reactions, particularly with carbonyl compounds. The reaction of a primary amine with an aldehyde or a ketone results in the formation of an imine (a compound containing a carbon-nitrogen double bond) through a reversible, acid-catalyzed process. unizin.orglibretexts.org This reaction proceeds via the initial nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate. Subsequent dehydration, facilitated by an acid catalyst, yields the imine. unizin.orglibretexts.org

The general mechanism for imine formation is as follows:

Nucleophilic attack: The amine nitrogen attacks the electrophilic carbonyl carbon.

Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine.

Protonation of the hydroxyl group: The oxygen of the carbinolamine is protonated by an acid catalyst, making it a good leaving group (water).

Elimination of water: The lone pair on the nitrogen helps to expel a water molecule, forming an iminium ion.

Deprotonation: A base removes a proton from the nitrogen to give the final imine product. libretexts.org

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Aldehyde/Ketone | Imine | Nucleophilic Addition |

| This compound | Acyl Halide | Amide | Nucleophilic Acyl Substitution |

| This compound | Alkyl Halide | Secondary/Tertiary Amine | Nucleophilic Substitution |

Furthermore, the amine can undergo nucleophilic substitution reactions. For instance, reaction with acyl chlorides leads to the formation of amides. libretexts.org This reaction is a type of nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion.

Amine Alkylation and Acylation Reactions

Amine alkylation involves the reaction of an amine with an alkyl halide. wikipedia.org For this compound, this reaction can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. msu.edu The reaction proceeds via a nucleophilic substitution mechanism (typically SN2 for primary alkyl halides), where the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. msu.edu However, a common issue with amine alkylation is over-alkylation, as the product amine is often more nucleophilic than the starting amine, leading to a mixture of products. masterorganicchemistry.com To achieve mono-alkylation, a large excess of the amine is often used. msu.edu

Acylation of this compound with acyl chlorides or anhydrides is a more controlled reaction that typically stops at the amide stage. libretexts.org This is because the resulting amide is significantly less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair onto the adjacent carbonyl group. The reaction is a nucleophilic acyl substitution. organic-chemistry.org

| Reagent | Product Type | Key Features |

| Alkyl Halide | Secondary, Tertiary, or Quaternary Amine | Prone to over-alkylation; product nucleophilicity can be higher than reactant. masterorganicchemistry.com |

| Acyl Chloride | Amide | Generally stops at single acylation; product is less nucleophilic. libretexts.org |

| Acid Anhydride (B1165640) | Amide | Similar to acyl chlorides, forms an amide. libretexts.org |

Intramolecular Cyclization Reactions and Heterocycle Formation

The presence of both a nucleophilic amine and electrophilic alkyne and alkene functionalities within the same molecule allows for intramolecular cyclization reactions, leading to the formation of various nitrogen-containing heterocycles. These reactions are often catalyzed by transition metals. For example, intramolecular hydroamination can lead to the formation of cyclic amines. wikipedia.org The specific ring size and structure of the resulting heterocycle depend on the reaction conditions and the catalyst used.

Reactions Involving the Alkyne and Alkene Functionalities

The unsaturated carbon-carbon bonds of the alkyne and alkene groups in this compound are susceptible to a variety of addition reactions.

Hydroamination and Related Addition Reactions to the Triple Bond

Hydroamination is the addition of an N-H bond across a carbon-carbon multiple bond. wikipedia.org In the context of this compound, this can occur either intermolecularly with another amine or intramolecularly. The direct addition of an amine to an unactivated alkyne is generally challenging and often requires a catalyst. researchgate.net Transition metal catalysts, as well as acid and base catalysis, can be employed to facilitate this transformation. libretexts.org The regioselectivity of the addition (i.e., whether the nitrogen adds to the internal or terminal carbon of the alkyne) is a key consideration and can often be controlled by the choice of catalyst.

Carbometalation and Carbocyclization Reactions

Carbometalation involves the addition of an organometallic reagent across a carbon-carbon multiple bond. wikipedia.org The alkyne and alkene functionalities of this compound can undergo carbometalation reactions, leading to the formation of new carbon-carbon bonds and a new organometallic species. This new species can then be trapped with various electrophiles. For example, carbolithiation of the double bond can lead to a propargylic-allenic lithium derivative. researchgate.net Zirconocene dichloride is a common catalyst for carboalumination reactions of alkynes. wikipedia.org These reactions can be highly stereoselective, providing either syn or anti addition products depending on the metal and reaction conditions.

Intramolecular versions of these reactions, known as carbocyclizations, can lead to the formation of carbocyclic structures. For instance, an intramolecular zinc-ene type reaction can be utilized to form five-, six-, and seven-membered rings. researchgate.net

Cycloaddition Processes (e.g., [2+2], [3+2] 1,3-dipolar, [4+2] Diels-Alder)

The conjugated enyne system in this compound, in conjunction with the amine functionality, allows it to participate in a variety of cycloaddition reactions. The reactivity often proceeds through an enamine tautomer, which enhances the nucleophilicity of the π-system.

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions are a common reaction for alkenes. wikipedia.org In the case of this compound, the terminal double bond can react with an appropriate ketene (B1206846) or another alkene under thermal or photochemical conditions to form a cyclobutane (B1203170) ring. libretexts.orgnih.gov The reaction with electron-deficient alkenes is often stepwise, proceeding through a diradical intermediate. wikipedia.org The presence of the amine group can influence the reaction pathway, potentially favoring tandem reactions. nih.gov

[3+2] 1,3-Dipolar Cycloaddition: The alkene or alkyne moiety of this compound can act as the dipolarophile in [3+2] cycloadditions with 1,3-dipoles like nitrones or azomethine imines. wikipedia.orgnih.gov These reactions are highly efficient for constructing five-membered heterocyclic rings. For instance, reaction with a nitrone would yield an isoxazolidine (B1194047) derivative. wikipedia.org The regioselectivity is governed by frontier molecular orbital (FMO) theory, where the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other determines the orientation of addition. wikipedia.org

[4+2] Diels-Alder Cycloaddition: The Diels-Alder reaction typically involves a conjugated diene and a dienophile. ucalgary.ca While this compound does not possess a classic diene structure, its amine group can enable it to form a 1-amino-1,3-butadiene system through isomerization or act as a potent dienophile due to the electronic influence of the conjugated system. nih.gov The reaction is concerted and stereospecific, proceeding through a cyclic transition state to form a cyclohexene (B86901) ring. libretexts.org Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. ucalgary.camasterorganicchemistry.com The enamine character of the molecule would make it a nucleophilic diene component.

| Cycloaddition Type | Reactant Partner | Potential Product Core Structure | Key Principles |

| [2+2] Cycloaddition | Alkene (e.g., Ethylene), Ketene | Cyclobutane / Cyclobutanone | Can be photochemically or thermally induced; may proceed via a stepwise diradical mechanism. wikipedia.orglibretexts.org |

| [3+2] Cycloaddition | 1,3-Dipole (e.g., Nitrone, Azide) | Isoxazolidine, Triazole | Concerted, pericyclic process; regioselectivity is controlled by FMO interactions. wikipedia.orgnih.gov |

| [4+2] Diels-Alder | Diene (if acting as dienophile) or Dienophile (if acting as diene) | Cyclohexene | Concerted mechanism through a cyclic transition state; typically requires s-cis conformation of the diene. ucalgary.calibretexts.org |

Chemo- and Regioselectivity in Dual Functional Group Reactivity of the Enyne-Amine System

The presence of three distinct functional groups—amine, alkene, and alkyne—within one molecule makes chemo- and regioselectivity critical considerations in its reactions. The lone pair on the nitrogen atom renders the amine group both basic and nucleophilic. chemistrytalk.org The alkene and alkyne present sites of unsaturation that are susceptible to electrophilic addition and cycloaddition.

The outcome of a reaction depends heavily on the nature of the reagent and reaction conditions:

Electrophilic Attack: Strong electrophiles may react preferentially with the most nucleophilic site. In a neutral state, this is the amine. However, under acidic conditions where the amine is protonated, the π-bonds of the enyne system become the primary sites for electrophilic attack.

Nucleophilic Attack: In reactions involving nucleophiles, such as Michael additions, the α,β-unsaturated nature of the enyne system becomes relevant. Nucleophilic attack would likely occur at the β-carbon of the double bond.

Metal-Catalyzed Reactions: In transition-metal-catalyzed cross-coupling reactions, selective activation of either the C-N bond, the C=C bond, or the C≡C bond can be achieved by choosing the appropriate metal catalyst and ligand system.

The enamine form of this compound is a key intermediate that dictates much of its reactivity. The delocalization of the nitrogen lone pair into the π-system increases the nucleophilicity of the terminal carbon atom, making it susceptible to attack by electrophiles. This directs the regioselectivity of many addition and substitution reactions.

Mechanistic Elucidation Studies

Understanding the complex reactivity of this compound requires a combination of computational and experimental techniques to map out reaction mechanisms, transition states, and product distributions.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex organic reaction mechanisms. rsc.org For a molecule like this compound, computational studies can provide critical insights that are difficult to obtain experimentally.

Mapping Reaction Pathways: DFT calculations can map the potential energy surface of a reaction, identifying the most favorable pathway by comparing the activation energies of competing routes (e.g., cycloaddition at the double bond versus the triple bond).

Visualizing Transition States: The geometries of transition states can be calculated, revealing the specific atomic interactions that occur during the bond-forming and bond-breaking processes. researchgate.netyoutube.com This is crucial for understanding the origins of stereoselectivity and regioselectivity. nih.gov

Predicting Reactivity: By modeling the interactions of frontier molecular orbitals (HOMO-LUMO), chemists can predict the regiochemical outcomes of cycloaddition reactions, corroborating principles derived from FMO theory. youtube.com

| Mechanistic Question | Computational Approach | Information Gained |

| Regioselectivity of Cycloaddition | DFT Energy Calculations | Comparison of activation barriers for addition to the alkene vs. the alkyne. |

| Stereoselectivity (e.g., Endo/Exo) | Transition State Geometry Optimization | 3D structure of the transition state, revealing steric and electronic factors that favor one isomer. nih.gov |

| Role of Catalyst | Modeling Reactant-Catalyst Complex | Understanding how a catalyst lowers the activation energy and influences selectivity. nih.gov |

While computational studies provide a theoretical framework, experimental validation is essential to confirm the proposed mechanisms. Kinetic studies and isotopic labeling are two powerful techniques used for this purpose. slideshare.net

Kinetic Studies: Measuring the rate of a reaction and its dependence on the concentration of reactants can help determine the rate law, providing evidence for the molecularity of the rate-determining step. A kinetic isotope effect (KIE), observed when an atom at a reactive site is replaced by its heavier isotope (e.g., H with D), can indicate whether a specific C-H bond is broken in the rate-determining step. nih.gov

Isotopic Labeling: This technique involves strategically replacing specific atoms in the this compound backbone with a heavy isotope (e.g., ¹³C or ²H) and then determining the position of these labels in the final product using techniques like NMR spectroscopy or mass spectrometry. nih.gov This atom-tracking approach provides definitive evidence for bond-forming and bond-breaking events and can unambiguously distinguish between proposed mechanistic pathways. nih.gov

| Experimental Technique | Application to this compound | Purpose |

| Kinetic Isotope Effect (KIE) | Replace vinylic or amino protons with deuterium. | Determine if C-H or N-H bond cleavage is involved in the rate-determining step of a reaction. nih.gov |

| ¹³C Labeling | Synthesize this compound with ¹³C at C1 or C4. | Track the carbon skeleton during a cycloaddition or rearrangement to confirm the connectivity in the product. |

| ¹⁵N Labeling | Use ¹⁵N-labeled ammonia (B1221849) in the synthesis. | Follow the fate of the nitrogen atom, confirming its role in directing reactivity or its incorporation into a new heterocyclic ring. |

Applications of But 3 En 1 Yn 1 Amine in Complex Molecule Synthesis

A Versatile Building Block for Nitrogen-Containing Heterocyclic Systems

The inherent reactivity of But-3-en-1-yn-1-amine makes it an excellent precursor for the synthesis of various nitrogen-containing heterocyclic systems. The strategic placement of the amine and the unsaturated functionalities allows for a range of cyclization strategies to be employed.

Synthesis of Pyrrolidines and Pyrroles

This compound and its derivatives are effective substrates for the synthesis of five-membered nitrogen heterocycles like pyrrolidines and pyrroles. A notable method involves a metal-free, Lewis acid-mediated 5/6-endo-dig reductive hydroamination cascade of enynyl amines. acs.orgacs.org This reaction proceeds through the activation of the alkyne by a Lewis acid, followed by an intramolecular attack of the amine. The resulting intermediate is then reduced to yield the corresponding pyrrolidine (B122466). This strategy has been successfully applied to the total synthesis of various alkaloids. acs.orgacs.org

For the synthesis of pyrroles, gold-catalyzed reactions have proven to be effective. organic-chemistry.orgnih.gov While direct examples with this compound are not extensively documented, the general mechanism involves the formation of β-enaminone derivatives from the amine. These intermediates can then undergo a gold(I)-catalyzed amino-Claisen rearrangement and subsequent cyclization of the resulting α-allenyl β-enaminone to form the pyrrole (B145914) ring. nih.gov

| Enynyl Amine Substrate | Lewis Acid Catalyst | Reducing Agent | Product | Yield (%) |

|---|---|---|---|---|

| Generic Enynyl Amine | TMSOTf | Et3SiH | Substituted Pyrrolidine | High |

Construction of Piperidine (B6355638) Scaffolds

The same Lewis acid-mediated reductive hydroamination cascade mentioned for pyrrolidine synthesis can be adapted to construct six-membered piperidine scaffolds. acs.orgacs.org By modifying the chain length of the enynyl amine precursor, a 6-endo-dig cyclization is favored, leading to the formation of the piperidine ring. This method offers a stereoselective route to piperidines bearing hydrophobic side chains, which are common motifs in various natural products. acs.orgacs.org

Another potential, though less directly documented, approach for constructing piperidine rings from this compound involves the aza-Diels-Alder reaction. wikipedia.orgnih.gov In this [4+2] cycloaddition, the enamine tautomer of this compound could potentially act as the diene component, reacting with a suitable dienophile to form a tetrahydropyridine (B1245486) intermediate, which can then be reduced to the corresponding piperidine.

Formation of Other Nitrogenous Cyclic Structures (e.g., oxazoles, imidazolones)

The versatility of this compound extends to the synthesis of other nitrogenous heterocycles. For instance, it can serve as a precursor for the formation of oxazoles. A common strategy for oxazole (B20620) synthesis involves the reaction of β-enamino ketoesters with hydroxylamine. nih.gov this compound can be converted into a β-enamino ketoester, which upon treatment with hydroxylamine, undergoes condensation and subsequent cyclization to yield a substituted oxazole. nih.gov

The synthesis of imidazolones from this compound is less direct. However, the primary amine functionality allows for its incorporation into urea (B33335) or thiourea (B124793) derivatives. These derivatives, upon reaction with α-haloketones, can undergo cyclization to form imidazolone (B8795221) or thioimidazolone rings, respectively.

Precursors for Polyunsaturated Frameworks, including Chiral 1,3-Dienes

The conjugated enyne moiety of this compound makes it an ideal starting material for the synthesis of polyunsaturated systems. A significant application in this area is the preparation of chiral 1,3-dienes through ring-closing metathesis (RCM) of enynes. scielo.brnih.govresearchgate.net This powerful carbon-carbon bond-forming reaction, typically catalyzed by ruthenium complexes, allows for the intramolecular cyclization of an enyne to form a cyclic 1,3-diene. organic-chemistry.org By starting with an enantioenriched enyne precursor derived from this compound, this method provides access to chiral cyclic dienes, which are valuable intermediates in the synthesis of complex natural products and pharmaceuticals. scielo.brnih.govresearchgate.net

| Enyne Substrate | Catalyst | Product | Key Feature |

|---|---|---|---|

| N-protected this compound derivative | Grubbs' Catalyst | Cyclic 1,3-diene | Formation of a conjugated diene system |

Role in the Construction of Carbon-Carbon Bond Architectures via Alkynyl and Alkenyl Intermediates

This compound can participate in various reactions to form new carbon-carbon bonds, leveraging the reactivity of its alkynyl and alkenyl groups. The primary amine can be transformed into an enamine through tautomerization. Enamines are well-established nucleophiles at the α-carbon, capable of reacting with a wide range of electrophiles to form new C-C bonds. vanderbilt.edualevelchemistry.co.ukyoutube.com For example, the enamine derived from this compound can undergo alkylation with alkyl halides or acylation with acyl chlorides.

Furthermore, the terminal alkyne group can be utilized in coupling reactions, such as the Sonogashira coupling, to append aryl or vinyl groups, thereby extending the carbon framework. chemistry.coach The resulting elaborated structures, containing both alkenyl and alkynyl functionalities, serve as versatile intermediates for further transformations.

Utility in Post-Polymerization Modification and as Crosslinkers in Polymer Science

Beyond its applications in small molecule synthesis, this compound has found utility in polymer chemistry. Its bifunctional nature, possessing both a reactive amine and an alkyne group, makes it suitable for post-polymerization modification. Specifically, it has been used for the modification of poly(2-oxazoline)s. nih.govrsc.orgtandfonline.comnih.gov The primary amine group can react with the polymer backbone or side chains, introducing the alkyne functionality, which can then be used for further "click" chemistry modifications, such as thiol-yne reactions. researchgate.net

Moreover, this compound can act as a crosslinker in polymer systems. allnex.comyoutube.com The amine functionality can react with epoxy resins, for instance, while the alkyne group provides a site for further crosslinking reactions, leading to the formation of a robust polymer network. threebond.co.jpresearchgate.netevonik.com It has also been investigated as a crosslinker that can bind to both a resin and nanocrystalline cellulose, with the terminal alkyne group available for subsequent functionalization.

| Application | Polymer System | Role of this compound | Resulting Functionality |

|---|---|---|---|

| Post-Polymerization Modification | Poly(2-oxazoline)s | Functionalizing agent | Pendant alkyne groups for click chemistry |

| Crosslinking | Epoxy Resins | Crosslinking agent | Enhanced network formation |

| Crosslinking | Resin/Nanocrystalline Cellulose Composites | Bifunctional crosslinker | Terminal alkyne for further functionalization |

Contributions to Advanced Organic Materials Synthesis and Molecular Diversity

The trifunctional nature of this compound, possessing a primary amine, a terminal alkyne, and a terminal alkene within a compact four-carbon frame, designates it as a uniquely versatile building block for the synthesis of advanced organic materials and the generation of molecular diversity. While specific, direct applications in published literature remain nascent, its chemical architecture allows for well-grounded projections of its utility in creating novel polymers, functional dyes, and extensive compound libraries.

Potential in Advanced Organic Materials Synthesis

The conjugated enyne system, combined with a reactive primary amine, provides a powerful platform for constructing polymers with tailored electronic and physical properties. The distinct functionalities can be leveraged to synthesize novel materials such as conductive polymers and functional dyes.

Conductive Polymers: The backbone of this compound is a conjugated system of double and triple bonds, a fundamental feature for electronic conductivity in polymers. This intrinsic property makes it a promising, albeit currently theoretical, monomer for new classes of conductive materials. Polymerization could potentially proceed through several pathways:

Alkyne-based Polymerization: The terminal alkyne can undergo coupling reactions, such as Glaser or Sonogashira coupling (after suitable protection of the amine group), to form a polymer chain with a poly(diacetylene) or phenylene ethynylene-type backbone. These materials are known for their conductive and nonlinear optical properties.

Amine-based Polymerization: The primary amine allows the monomer to be incorporated into polyamide or polyimide backbones through reactions with diacyl chlorides or dianhydrides, respectively. This would introduce the rigid, conjugated enyne unit as a pendant group, which could be used for post-polymerization modification or to influence the polymer's morphology and electronic properties.

Multicomponent Polymerizations: The combination of the amine and alkyne groups could enable novel polymerization reactions, such as the "amino-yne click polymerization," to create unique polymer structures like poly(β-ammonium acrylate)s. chemrxiv.org

The resulting polymers could find applications in organic electronics, sensors, and antistatic coatings.

Functional Dyes: The enyne moiety also acts as a chromophore, the part of a molecule responsible for its color. By incorporating this compound into larger molecular systems, its conjugated structure could be used to develop new functional dyes. The primary amine serves as a convenient attachment point for coupling the chromophore to other molecules or substrates. For example, it could be used to modify existing dye scaffolds to fine-tune their absorption and emission spectra, potentially leading to new materials for organic light-emitting diodes (OLEDs) or molecular sensors.

Generation of Molecular Diversity

Diversity-oriented synthesis (DOS) is a strategy that aims to efficiently create libraries of structurally diverse small molecules. nih.govcam.ac.uk this compound is an ideal scaffold for DOS because its three functional groups (amine, alkyne, alkene) can be chemically addressed with high selectivity, a concept known as orthogonal reactivity. This allows for the systematic and combinatorial construction of a vast number of distinct molecules from a single starting material. wikipedia.org

The general strategy, often described as a build/couple/pair algorithm, allows for the rapid generation of molecular complexity. nih.gov Starting with this compound, one can envision a multi-step synthetic sequence where each functional group is reacted in turn with a different set of building blocks.

Table 1: Orthogonal Reactivity of this compound for Diversity-Oriented Synthesis

| Functional Group | Potential Reactions | Example Reagent Classes |

| Primary Amine | Acylation, Reductive Amination, Sulfonylation | Acyl chlorides, Aldehydes, Sulfonyl chlorides |

| Terminal Alkyne | Sonogashira Coupling, "Click" Chemistry (CuAAC), Cadiot-Chodkiewicz Coupling | Aryl halides, Organic azides, Terminal bromoalkynes |

| Terminal Alkene | Heck Coupling, Hydroformylation, Epoxidation, Dihydroxylation | Aryl halides, Syngas (CO/H₂), Peroxy acids, Osmium tetroxide |

By employing a split-and-pool synthesis strategy, the number of unique compounds synthesized can increase exponentially with each step. wikipedia.org For example, starting with one mole of this compound attached to a solid support:

Step 1 (Amine Derivatization): Split the support into 10 portions and react each with a different acyl chloride, yielding 10 unique amides. Pool the portions.

Step 2 (Alkyne Derivatization): Split the pooled support into 10 new portions and react each with a different aryl halide via Sonogashira coupling. This yields 100 (10 x 10) unique, disubstituted compounds. Pool the portions.

Step 3 (Alkene Derivatization): Split the newly pooled support into 10 portions and react each with a different aryl halide via a Heck reaction. This final step would theoretically produce 1,000 (100 x 10) distinct molecules.

This approach demonstrates the power of this compound as a starting point for generating large combinatorial libraries. Such libraries are invaluable in drug discovery and chemical biology for screening against biological targets to identify new lead compounds. nih.gov The structural and stereochemical complexity that can be rapidly introduced makes this molecule a significant contributor to the exploration of novel chemical space.

Table 2: Hypothetical Compound Library Generation from this compound

| Synthesis Cycle | Building Blocks per Cycle | Number of Compounds |

| Cycle 1 (Amine) | 20 | 20 |

| Cycle 2 (Alkyne) | 20 | 400 |

| Cycle 3 (Alkene) | 20 | 8,000 |

Spectroscopic Characterization and Structural Elucidation Methods for But 3 En 1 Yn 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR and ¹³C NMR Spectral Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental one-dimensional techniques that provide initial and crucial insights into the structure of But-3-en-1-yn-1-amine.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The protons of the terminal vinyl group (=CH₂) are expected to appear in the range of 5.0-6.0 ppm, showing complex splitting patterns due to geminal and vicinal couplings. The olefinic proton (-CH=) would likely resonate further downfield, between 6.0 and 7.0 ppm, influenced by the adjacent alkyne and its own coupling to the terminal vinyl protons. The protons of the amine group (-NH₂) typically appear as a broad singlet, the chemical shift of which can vary significantly (typically between 1.0 and 5.0 ppm) depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the presence of four carbon atoms in unique chemical environments, four distinct signals are expected. The sp-hybridized carbons of the alkyne (C≡C) are anticipated to resonate in the region of 70-90 ppm. The sp²-hybridized carbons of the alkene group (-CH=CH₂) would appear further downfield, typically between 110 and 140 ppm. The carbon atom attached to the nitrogen of the amine group (C-NH₂) is expected in the range of 30-50 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| =CH₂ | 5.0 - 6.0 | 115 - 125 |

| -CH= | 6.0 - 7.0 | 130 - 140 |

| -C≡ | - | 70 - 80 |

| ≡C-N | - | 80 - 90 |

| -NH₂ | 1.0 - 5.0 (broad) | - |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Advanced 2D NMR Techniques for Connectivity and Stereochemistry

To definitively establish the connectivity of the atoms and the stereochemistry of the double bond in this compound, advanced two-dimensional (2D) NMR techniques are indispensable. oakwoodchemical.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other. For this compound, cross-peaks would be observed between the olefinic proton (-CH=) and the protons of the terminal vinyl group (=CH₂), confirming their vicinal relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would link the proton signals of the vinyl and olefinic groups to their corresponding carbon signals, confirming their assignments in the ¹H and ¹³C spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY or ROESY experiment can provide information about the spatial proximity of protons. This would be particularly useful in determining the E/Z stereochemistry of the double bond by observing through-space correlations between the olefinic proton and other protons in the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Intermolecular Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.

The IR spectrum of this compound would show characteristic absorption bands. A weak but sharp band around 3300 cm⁻¹ would indicate the C-H stretch of the terminal alkyne. The C≡C triple bond stretch is expected to appear as a weak absorption around 2100-2260 cm⁻¹. The C=C double bond stretch would give rise to a medium intensity band in the 1620-1680 cm⁻¹ region. The N-H stretching vibrations of the primary amine would be visible as one or two bands in the 3300-3500 cm⁻¹ region; primary amines typically show two bands due to symmetric and asymmetric stretching. The N-H bending vibration is expected around 1590-1650 cm⁻¹.

Raman spectroscopy, which relies on changes in polarizability, would be particularly useful for observing the more symmetric, non-polar bonds. nih.gov Therefore, the C≡C and C=C stretching vibrations, which might be weak in the IR spectrum, are often strong in the Raman spectrum. This complementarity is vital for a complete vibrational analysis.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| -NH₂ | N-H Stretch | 3300 - 3500 | 3300 - 3500 | Medium (IR), Weak (Raman) |

| ≡C-H | C-H Stretch | ~3300 | ~3300 | Weak, Sharp (IR), Strong (Raman) |

| C≡C | C≡C Stretch | 2100 - 2260 | 2100 - 2260 | Weak (IR), Strong (Raman) |

| C=C | C=C Stretch | 1620 - 1680 | 1620 - 1680 | Medium (IR), Strong (Raman) |

| -NH₂ | N-H Bend | 1590 - 1650 | - | Medium to Strong (IR) |

| =C-H | C-H Bend | 910 - 990 | - | Strong (IR) |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₄H₅N), the molecular ion peak ([M]⁺) in the mass spectrum would be expected at a mass-to-charge ratio (m/z) of 67.0422, corresponding to its exact mass. nist.gov Due to the presence of a single nitrogen atom, the molecular ion peak will have an odd nominal mass, which is a useful diagnostic tool according to the nitrogen rule.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several pathways. Alpha-cleavage, a common fragmentation pathway for amines, would involve the cleavage of the bond adjacent to the nitrogen atom. nist.gov Loss of a hydrogen radical from the amine group could lead to a fragment at m/z 66. Cleavage of the C-C bond between the alkyne and the amine-bearing carbon is also a plausible fragmentation route. The conjugated enyne system would also influence fragmentation, potentially leading to resonance-stabilized fragments. Analysis of these fragmentation patterns provides valuable corroborating evidence for the proposed structure.

X-ray Crystallography for Solid-State Structural Determination of Derivatives

While obtaining a single crystal of the volatile this compound itself may be challenging, the preparation of a suitable crystalline derivative can allow for its structure to be determined with unparalleled precision using X-ray crystallography. This technique provides the exact three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.

For instance, a derivative could be formed by reacting the amine with a metal salt to form a coordination complex. A documented example is the crystal structure of {(But-3-en-1-yl)bis[(pyridin-2-yl)methyl]amine-κ³N,N′,N′′}dichloridocopper(II), which incorporates a related butenylamine ligand. nist.gov Similarly, reacting this compound with an appropriate acid could yield a crystalline salt suitable for X-ray diffraction analysis. The resulting structural data would provide definitive proof of the atomic connectivity and the E/Z configuration of the double bond.

Spectroscopic Probes for In-Situ Reaction Monitoring and Mechanistic Insights

For reactions involving this compound, in-situ FTIR or Raman spectroscopy could be particularly insightful. chemicalbook.com For example, during a reaction where the amine group is being modified, the disappearance of the characteristic N-H stretching and bending vibrations and the appearance of new bands corresponding to the product could be monitored over time. Similarly, if the alkyne or alkene functionalities are involved in a reaction, their characteristic vibrational bands could be tracked. This real-time data allows for a deeper understanding of the reaction pathway and can be used to optimize reaction conditions. nih.gov

Theoretical and Computational Chemistry Studies on But 3 En 1 Yn 1 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is particularly well-suited for studying the electronic properties of conjugated systems.

Geometry Optimization and Electronic Structure Elucidation

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For But-3-en-1-yn-1-amine, DFT calculations would identify the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. This process also yields crucial electronic structure information.

Key parameters that would be determined include:

Optimized Geometric Parameters: Precise bond lengths (C=C, C≡C, C-C, C-N, N-H, C-H) and angles, revealing the planarity and linearity of the molecular fragments.

Electron Density Distribution: Mapping of electron density to identify electron-rich and electron-poor regions, which is fundamental to understanding reactivity. The nitrogen atom and the π-systems of the double and triple bonds are expected to be key features.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The energy and shape of these orbitals indicate where the molecule is likely to act as a nucleophile or an electrophile.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface, highlighting regions susceptible to electrophilic and nucleophilic attack.

Table 1: Illustrative Data from a DFT Geometry Optimization of this compound

| Parameter | Typical Calculated Value (Illustrative) |

| C=C Bond Length | ~1.34 Å |

| C≡C Bond Length | ~1.21 Å |

| C-C Bond Length | ~1.43 Å |

| C-N Bond Length | ~1.35 Å |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | ~1.5 D |

Note: The values in this table are illustrative and represent typical ranges for similar molecules. Actual values would be derived from specific DFT calculations.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

DFT methods can accurately predict various spectroscopic properties, which is invaluable for identifying and characterizing a compound.

NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts are powerful for confirming molecular structure. nih.gov By calculating the magnetic shielding tensors, a predicted spectrum can be generated and compared with experimental data for assignment of resonances. nih.gov

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated to predict its infrared (IR) spectrum. This allows for the identification of characteristic functional group vibrations, such as the N-H stretch of the amine, the C≡C stretch of the alkyne, and the C=C stretch of the alkene.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to simulate the electronic transitions of the molecule, predicting the absorption wavelengths in the UV-Visible spectrum. This is particularly relevant for conjugated systems like this compound, where π-π* transitions are expected.

Table 2: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Feature | Predicted Value (Illustrative) |

| 1H NMR | Chemical Shift (vinyl H) | 5.0 - 6.0 ppm |

| 13C NMR | Chemical Shift (alkyne C) | 70 - 90 ppm |

| IR | N-H Stretch | 3300 - 3500 cm-1 |

| IR | C≡C Stretch | 2100 - 2200 cm-1 |

| UV-Vis | λmax (π-π* transition) | 220 - 250 nm |

Note: These are illustrative values. Precise predictions require specific computational parameters.

Reaction Pathway and Transition State Analysis

DFT is an essential tool for exploring the mechanisms of chemical reactions. For this compound, this could involve studying its participation in reactions such as additions to the unsaturated bonds or reactions involving the amine group. Computational analysis can map out the potential energy surface of a reaction, identifying key intermediates and, crucially, the transition states that connect them. The calculation of the activation energy (the energy barrier of the transition state) provides a quantitative measure of the reaction's feasibility. Such studies are vital for understanding reaction kinetics and selectivity.

Molecular Dynamics Simulations to Explore Conformational Space and Solvent Effects

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation of this compound would involve calculating the trajectory of each atom by solving Newton's equations of motion.

This methodology would be particularly useful for:

Conformational Analysis: Although this compound is a relatively small molecule, MD simulations can explore the different conformations accessible through rotation around single bonds and assess their relative populations.

Solvent Effects: By including explicit solvent molecules (e.g., water, ethanol) in the simulation box, MD can provide a detailed picture of how the solvent interacts with the solute. This includes the formation of hydrogen bonds between the amine group and protic solvents, and how the solvent shell influences the molecule's conformation and reactivity. Studies on other unsaturated systems have shown the importance of such interactions.

Quantitative Structure-Reactivity Relationships (QSRR) for Predicting Synthetic Outcomes

Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate a molecule's structural or physicochemical properties (descriptors) with its reactivity or a specific reaction outcome. uliege.benih.gov While no specific QSRR models for this compound are documented, a general approach could be developed.

The process would involve:

Data Set Compilation: Gathering experimental data on a series of related enynamines in a particular reaction.

Descriptor Calculation: Using computational software to calculate a wide range of molecular descriptors (e.g., electronic, topological, steric) for each compound in the series.

Model Building: Employing statistical methods or machine learning algorithms to build a mathematical model that links the descriptors to the observed reactivity. nih.govnih.gov

Such a model could then be used to predict the synthetic outcome for this compound or to design new derivatives with desired reactivity. The reliability of these predictions is assessed through rigorous validation techniques. uliege.benih.gov

Advanced Computational Methodologies for Understanding Catalysis and Selectivity

The reactivity of this compound can be significantly influenced by catalysts. Advanced computational methods, often multiscale approaches combining quantum mechanics (QM) and molecular mechanics (MM), are employed to study catalyzed reactions.

For instance, if this compound were involved in a metal-catalyzed reaction, a QM/MM approach would be suitable. The reactive center, including the substrate and the metal catalyst, would be treated with a high-level QM method (like DFT) to accurately describe the bond-making and bond-breaking processes. The rest of the system, such as the catalyst's ligands and the solvent, would be treated with a more computationally efficient MM force field. This approach allows for the study of large, complex catalytic systems while maintaining a high level of accuracy for the crucial reactive part, providing insights into the origins of catalytic activity and selectivity.

Future Directions and Emerging Research Avenues

Development of Sustainable and Atom-Economical Synthetic Methods

Future research will undoubtedly prioritize the development of green and efficient methods for the synthesis of but-3-en-1-yn-1-amine and its derivatives, moving away from classical multi-step procedures that often involve hazardous reagents and generate significant waste. The principles of green chemistry, particularly atom economy, will be central to these efforts. researchgate.net

Key research thrusts will likely include:

Direct Hydroamination: Catalytic hydroamination of vinylacetylene represents the most atom-economical route. Future work will focus on developing robust and selective catalysts, potentially based on earth-abundant metals, that can facilitate the direct addition of ammonia (B1221849) or primary amines to the alkyne moiety of vinylacetylene with high regioselectivity, minimizing the formation of byproducts.

Biocatalysis: The use of enzymes, such as ene-reductases and amine dehydrogenases, offers a highly sustainable pathway. manchester.ac.uk A potential biocatalytic cascade could involve the selective reduction of an α,β-unsaturated precursor followed by reductive amination to yield chiral this compound derivatives under mild, aqueous conditions. manchester.ac.uk

Electrochemical Methods: Electrosynthesis is emerging as a powerful tool for sustainable C-N bond formation. researchgate.net Future investigations could explore the electrochemical reductive amination of precursors to this compound, using renewable electricity to drive the reaction and avoiding the need for chemical oxidants or reductants. researchgate.net

| Method | Key Advantages | Potential Catalysts/Mediators | Key Research Challenges |

|---|---|---|---|

| Catalytic Hydroamination | 100% atom economy, direct conversion. nih.gov | Transition metal complexes (e.g., Au, Cu, Ru), Lewis acids. | Controlling regioselectivity (Markovnikov vs. anti-Markovnikov), catalyst stability and cost. |

| Biocatalytic Cascades | High stereoselectivity, mild aqueous conditions, renewable. manchester.ac.uk | Ene-reductases, Imine Reductases (IReds), Amine Dehydrogenases (AmDHs). manchester.ac.uk | Enzyme discovery and engineering for specific substrate tolerance and efficiency. |

| Electrochemical Synthesis | Avoids stoichiometric reagents, uses electricity as a green "reagent". researchgate.net | Transition metal cathodes, molecular electrocatalysts. | Selectivity control, electrode stability, and scaling up processes. |

Exploration of Novel Catalytic Systems for Chemo- and Stereoselective Transformations

The rich functionality of this compound provides multiple handles for catalytic transformations. A major future research avenue will be the development of novel catalytic systems that can selectively address one reactive site in the presence of others (chemoselectivity) and control the three-dimensional arrangement of the resulting molecule (stereoselectivity).

Transition Metal Catalysis: Gold and copper catalysts are well-known for their ability to activate alkyne and enyne systems. nih.govrsc.org Future work will likely explore the use of chiral gold(I) complexes to catalyze enantioselective cycloisomerization reactions of N-acylated this compound derivatives, leading to valuable chiral heterocycles. researchgate.netmdpi.com Copper-catalyzed reactions, such as hydro- and borofunctionalizations, could be developed to introduce new functionalities with high regio- and stereocontrol. nih.gov

Organocatalysis: Enamine catalysis, where the amine functionality of the substrate itself or a secondary amine catalyst generates a transient enamine, is a powerful strategy for the α-functionalization of carbonyl compounds. researchgate.net Future research could explore the oxidative functionalization of enamines derived from this compound to introduce new substituents at the vinyl position. researchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and sustainable way to generate radical intermediates. This could be applied to the functionalization of this compound, for instance, in photoredox-catalyzed hydroaminoalkylation reactions to construct complex cyclic systems. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and optimization of reactions involving this compound, the integration of continuous flow chemistry and automated synthesis platforms will be crucial. mdpi.combeilstein-journals.org

Flow Chemistry: Flow reactors offer superior control over reaction parameters such as temperature and residence time, enhanced safety for handling hazardous intermediates, and straightforward scalability. beilstein-journals.orgmdpi.com Future research will focus on translating key transformations of this compound, such as catalytic cyclizations or high-pressure hydrogenations, into continuous flow processes. nih.gov This will enable the rapid synthesis of libraries of derivatives for screening and optimization. nih.gov

Automated Synthesis: Automated platforms, which combine robotic handling of reagents with in-line analysis, can significantly accelerate the pace of research. researchgate.netsigmaaldrich.com These systems can be used to rapidly screen different catalysts, solvents, and reaction conditions for the transformation of this compound, using machine learning algorithms to guide the optimization process. researchgate.net The development of capsule-based automated synthesis, where reagents are pre-packaged, could further simplify the synthesis of derivatives. synplechem.com

| Technology | Key Advantages for This Compound Class | Potential Applications |

|---|---|---|

| Flow Chemistry | Enhanced safety for exothermic or fast reactions, precise control over selectivity, easier scale-up. beilstein-journals.org | Catalytic cycloisomerizations, hydrogenations, hazardous reagent handling (e.g., diazomethane (B1218177) for cycloadditions). |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid library synthesis, data-driven optimization. researchgate.netsigmaaldrich.com | Catalyst screening, optimization of stereoselective transformations, synthesis of compound libraries for biological evaluation. |

Advanced Mechanistic Studies using Operando Spectroscopic Techniques

A deep understanding of reaction mechanisms is fundamental to the rational design of new catalysts and synthetic methods. Operando spectroscopy, which involves the real-time monitoring of a catalytic reaction under actual working conditions, is a powerful tool for gaining such mechanistic insights. acs.org

Future research will employ techniques like operando FT-IR, Raman, and NMR spectroscopy to study the transformations of this compound. For example, in gold-catalyzed cyclization reactions, operando spectroscopy could help to identify key catalytic intermediates, such as cyclopropyl (B3062369) gold carbenes, and elucidate the reaction pathways. mdpi.comacs.org This knowledge is critical for understanding the origins of chemo- and stereoselectivity and for designing more efficient and selective catalysts. acs.org

Expanding the Synthetic Scope to Complex Molecular Architectures and Bio-relevant Targets

The ultimate goal of developing new synthetic building blocks is their application in the construction of complex and functionally important molecules. This compound is a versatile precursor for a wide range of molecular scaffolds, particularly nitrogen-containing heterocycles which are prevalent in pharmaceuticals and natural products.

Cycloaddition Reactions: The conjugated enyne system is an ideal substrate for various cycloaddition reactions. Future research will explore [4+2] (Diels-Alder) and [3+2] cycloadditions to rapidly construct polycyclic frameworks. The amine group can act as an internal nucleophile or be derivatized to direct the stereochemical outcome of these transformations. researchgate.net

Cascade Reactions: The multiple reactive sites of this compound make it an excellent candidate for cascade reactions, where multiple bonds are formed in a single operation. For instance, a gold-catalyzed cyclization could be followed by an intramolecular trapping by the amine nucleophile to build complex, fused heterocyclic systems in a single step. mdpi.com

Synthesis of Natural Products and Analogues: The structural motifs accessible from this compound are found in numerous bioactive natural products. Future synthetic campaigns will likely target the total synthesis of such molecules, using this compound as a key starting material. Furthermore, the development of modular synthetic routes will allow for the creation of libraries of analogues for structure-activity relationship (SAR) studies in drug discovery.

The related compound, but-3-yn-1-amine (B154008), has already been used as a bifunctional linker in various chemical applications, highlighting the potential of such molecules. chemicalbook.com By exploring the rich reactivity of the enyne moiety, this compound promises to be an even more powerful tool for accessing novel and complex chemical space.

Q & A

Q. What are the common synthetic routes for preparing But-3-en-1-yn-1-amine, and how can researchers optimize reaction yields?

- Methodological Answer : this compound derivatives are typically synthesized via alkylation of sulfonamide-protected amines or reduction of imine intermediates. For example, asymmetric polyamines can be prepared using alkyl amines (e.g., propylamine) as starting materials, followed by reactions with methyl acrylate and subsequent LiAlH₄ reduction . Optimization involves adjusting reaction conditions (e.g., temperature, catalyst loading) and employing protecting groups (e.g., toluenesulfonamide) to minimize side reactions and improve yields .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Researchers must wear protective gear (gloves, goggles, lab coats) and work in a fume hood. Avoid skin contact and inhalation. Waste should be segregated and disposed of via professional hazardous waste services. Storage under inert atmospheres (e.g., nitrogen) at room temperature is recommended to prevent degradation .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

- Methodological Answer : Use a combination of analytical techniques:

Q. What are the key intermediates in the synthesis of this compound derivatives?

Q. What storage conditions are optimal for maintaining this compound stability?

- Methodological Answer : Store in airtight containers under inert gas (argon/nitrogen) at room temperature. Avoid exposure to moisture, light, or oxidizing agents to prevent decomposition .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in gold-catalyzed reactions?

Q. What experimental strategies resolve contradictions in reported synthesis yields of this compound derivatives?

- Methodological Answer : Systematically vary parameters (solvent polarity, catalyst type, stoichiometry) and compare results against literature. Use kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps. Cross-validate findings with independent synthetic routes (e.g., reductive amination vs. alkylation) .

Q. How can researchers design reproducible experiments for this compound-based reactions?

- Methodological Answer : Follow structured workflows:

Literature Review : Identify primary sources and validate methods (e.g., catalyst preparation, purification steps).

Protocol Standardization : Document exact conditions (e.g., inert atmosphere, drying time).

Data Reprodubility : Use internal controls (e.g., known substrates) and share raw data (spectra, chromatograms) .

Q. What mechanistic insights explain this compound’s role in gold-catalyzed cycloadditions?

- Methodological Answer : Gold catalysts activate alkynes via π-coordination, enabling cycloaddition with alkenes or heteroatoms. Mechanistic probes (e.g., deuterium labeling) can track hydrogen transfer steps. Computational studies reveal charge distribution in intermediates (e.g., gold-stabilized carbocations) .

Q. How can this compound derivatives serve as building blocks for complex biomimetic polyamines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.